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Compound of Interest

Compound Name: Desthiazolylmethyl ritonavir

Cat. No.: B561960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ritonavir EP

Impurity L, a known impurity of the antiretroviral drug Ritonavir. This document outlines the

identity, physicochemical properties, and analytical methodologies relevant to the detection and

quantification of this impurity, adhering to the standards of the European Pharmacopoeia (EP).

Introduction to Ritonavir and Its Impurities
Ritonavir is a protease inhibitor used in the treatment of HIV/AIDS.[1] As with any active

pharmaceutical ingredient (API), the manufacturing process and degradation pathways can

lead to the formation of impurities.[1] These impurities must be carefully monitored and

controlled to ensure the safety and efficacy of the final drug product.[1] The European

Pharmacopoeia outlines the requirements for the control of impurities in Ritonavir, including the

specified impurity, Ritonavir EP Impurity L.

Physicochemical Characterization of Ritonavir EP
Impurity L
Ritonavir EP Impurity L is chemically identified as (2S)-3-Methyl-2-(((methyl((2-(1-

methylethyl)-1,3-thiazol-4-yl)methyl)amino)carbonyl)amino)-N-((1S)-2-((4S,5S)-2-oxo-4-

(phenylmethyl)-1,3-oxazolidin-5-yl)-1-(phenylmethyl)ethyl)butanamide.[2][3] Its fundamental
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physicochemical properties are summarized in Table 1. This data is critical for the development

of analytical methods and for its synthesis as a reference standard.

Table 1: Physicochemical Properties of Ritonavir EP Impurity L

Property Value Reference(s)

Chemical Name

(2S)-3-Methyl-2-(((methyl((2-

(1-methylethyl)-1,3-thiazol-4-

yl)methyl)amino)carbonyl)amin

o)-N-((1S)-2-((4S,5S)-2-oxo-4-

(phenylmethyl)-1,3-oxazolidin-

5-yl)-1-

(phenylmethyl)ethyl)butanamid

e

[2][3]

Synonyms

Desthiazolylmethyl Ritonavir;

Ritonavir Oxazolidinone

Derivative

[4][5]

CAS Number 256328-82-2 [2][6][7]

Molecular Formula C₃₃H₄₃N₅O₄S [2][6]

Molecular Weight 605.79 g/mol [2]

Analytical Characterization
The characterization and quantification of Ritonavir EP Impurity L rely on a combination of

chromatographic and spectroscopic techniques. While specific, detailed experimental data

such as NMR chemical shifts and mass fragmentation patterns for Impurity L are proprietary

and typically provided with the purchase of a certified reference standard, this section outlines

the general methodologies employed.[5]

Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC) are the primary techniques for the separation and quantification of

Ritonavir and its impurities.[8][9][10] These methods are designed to be stability-indicating,
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meaning they can separate the API from its degradation products and process-related

impurities.[9]

Table 2: General Chromatographic Conditions for Ritonavir Impurity Profiling

Parameter HPLC UPLC Reference(s)

Column

C18 (e.g., Inertsil

ODS-3V, 250 mm x

4.6 mm, 5 µm)

C18 (e.g., Acquity

UPLC BEH C18, 50

mm x 2.1 mm, 1.7 µm)

or Phenyl Column

(100mm x 2.1mm, 1.7

µm)

[10][11],[1][8][12]

Mobile Phase A

Buffer (e.g., 0.02 M

Ammonium acetate or

Potassium

Dihydrogen

Phosphate, pH 5.0)

Buffer (e.g., 0.01 M

Monobasic potassium

hydrogen phosphate,

pH 3.6 or 0.1% Formic

Acid)

[9][10],[1][12]

Mobile Phase B
Acetonitrile, Methanol,

or a mixture thereof

Acetonitrile, Methanol,

or a mixture thereof
[9][10],[8][12]

Elution Isocratic or Gradient Gradient [10][11],[8][9]

Flow Rate ~1.0 - 1.2 mL/min ~0.22 - 0.5 mL/min [10][11],[1][9]

Detection UV at ~225-240 nm
PDA or UV at ~215-

240 nm
[10],[8][9]

Column Temperature
Ambient or controlled

(e.g., 25°C)

Controlled (e.g., 30-

55°C)
[11],[8][9]

Spectroscopic Methods
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential

for the structural elucidation and confirmation of Ritonavir EP Impurity L.

Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique provides the

molecular weight of the impurity and its fragmentation pattern, which aids in structural
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identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the chemical environment of the hydrogen and carbon atoms in the

molecule, allowing for the unambiguous determination of its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule.

Reference standards for Ritonavir EP Impurity L are commercially available and are typically

supplied with a Certificate of Analysis (CoA) that includes detailed data from these

spectroscopic techniques.[5]

Experimental Protocols
The following are generalized experimental protocols for the analysis of Ritonavir impurities.

Specific parameters should be optimized and validated for the particular instrumentation and

laboratory conditions.

General UPLC Method for Impurity Profiling
Preparation of Solutions:

Prepare a diluent, typically a mixture of the mobile phases.

Accurately weigh and dissolve a known amount of Ritonavir reference standard and

Ritonavir EP Impurity L reference standard in the diluent to prepare standard solutions.

Accurately weigh and dissolve the sample containing Ritonavir in the diluent to prepare

the sample solution.

Chromatographic Conditions:

Set up the UPLC system with a suitable C18 or phenyl column and the mobile phases as

described in Table 2.

Equilibrate the column with the initial mobile phase composition until a stable baseline is

achieved.
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Analysis:

Inject the standard and sample solutions into the UPLC system.

Record the chromatograms and integrate the peaks.

Quantification:

Identify the peak corresponding to Ritonavir EP Impurity L in the sample chromatogram by

comparing its retention time with that of the reference standard.

Calculate the concentration of the impurity using the peak area and the concentration of

the reference standard.

Visualizations
Logical Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the characterization of a pharmaceutical

impurity like Ritonavir EP Impurity L.
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Caption: Workflow for Pharmaceutical Impurity Characterization.

Hypothetical Formation Pathway of Ritonavir EP
Impurity L
The structure of Ritonavir EP Impurity L suggests it may be a process-related impurity arising

from an intermediate in the synthesis of Ritonavir. The following diagram illustrates a

hypothetical step in the synthesis of Ritonavir where an intermediate, if not fully converted,

could lead to the formation of Impurity L.
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Hypothetical Ritonavir Synthesis Step

Intermediate A
(Oxazolidinone derivative)
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Caption: Hypothetical Formation of Ritonavir EP Impurity L.

Conclusion
The effective characterization of Ritonavir EP Impurity L is crucial for ensuring the quality and

safety of Ritonavir drug products. This guide provides a foundational understanding of the

impurity's identity and the analytical techniques employed for its detection and quantification.

For definitive structural confirmation and quantitative analysis, the use of a certified reference

standard is essential. The methodologies outlined herein, when properly validated, will support

robust quality control in the manufacturing of Ritonavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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